N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
Description
The compound N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide features a thiophene core substituted at position 2 with a carboxamide group and at position 3 with a (2,4-dichlorophenyl)methoxy moiety. While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., ) suggest a condensation reaction between aldehyde and amine precursors, monitored via TLC and refined using crystallographic tools like SHELX .
Properties
IUPAC Name |
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O2S/c17-11-2-1-10(12(18)5-11)7-26-13-3-4-27-15(13)16(25)23-22-14(19)6-24-9-20-8-21-24/h1-5,8-9H,6-7H2,(H2,19,22)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMFEZAEJGDMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)NN=C(CN3C=NC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)N/N=C(\CN3C=NC=N3)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the dichlorophenyl group through a nucleophilic substitution reaction. The triazole moiety is then incorporated via a cyclization reaction involving an appropriate precursor. The final step involves the formation of the imine linkage through a condensation reaction between the amino group and the aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s versatility for further applications.
Scientific Research Applications
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions, potentially inhibiting metalloenzymes. The dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The thiophene ring may participate in π-π stacking interactions, further influencing the compound’s biological activity. These interactions collectively contribute to the compound’s overall effects on cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Motifs and Substituents
The target compound’s thiophene-carboxamide scaffold distinguishes it from benzene-based analogs (Table 1). Key comparisons include:
- Triazole Derivatives : The 1,2,4-triazole moiety is shared with compounds like N-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine (), which lacks the dichlorophenyl group but exhibits a similar imine linkage confirmed via X-ray (R = 0.034) .
- Hydrazinecarboxamides : Compounds such as (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(4-methoxyphenyl)hydrazinecarboxamide () feature a benzodioxol-imidazole system instead of thiophene-triazole, yet both utilize hydrogen bonding for molecular stability .
Table 1. Structural and Functional Comparison
Substituent Effects on Bioactivity
- 2,4-Dichlorophenyl Group : Present in the target compound and etaconazole (), this group enhances lipophilicity and membrane penetration, critical for antifungal activity .
- Methoxy vs. Hydroxy : The target’s methoxy group may improve metabolic stability compared to hydroxylated analogs (e.g., ), which rely on O–H···S hydrogen bonds .
Crystallographic and Conformational Insights
- Hydrogen Bonding : The target’s triazole and carboxamide groups likely form N–H···O/N interactions, akin to the six-membered aggregates in N-(2-chlorophenyl)hydrazinecarboxamide () .
- E-Configuration : Confirmed via X-ray in analogs (), the (E)-imine geometry optimizes planarity for π-π stacking or target binding .
Biological Activity
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide is a complex organic compound with potential biological activity. This compound incorporates a triazole moiety, which is known for its ability to interact with various biological targets, and a thiophene ring that may enhance its pharmacological properties. The following sections will detail the biological activities associated with this compound, including its mechanism of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 339009-57-3 |
| Molecular Formula | C16H14Cl2N6O2S |
The presence of the triazole group is particularly significant because it is known to bind to metal ions and can inhibit metalloenzymes, which are crucial in various biological processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole moiety can inhibit metalloenzymes by chelating metal ions necessary for their activity.
- Hydrophobic Interactions : The dichlorophenyl group interacts with hydrophobic pockets in proteins, potentially altering their function.
- π-π Stacking : The thiophene ring may participate in π-π stacking interactions that stabilize binding to target proteins.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance:
- A study demonstrated that thiazole-bearing compounds showed IC50 values as low as 1.61 µg/mL against cancer cell lines .
- The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity .
Study 1: Anticancer Properties
A recent investigation into the anticancer effects of thiophene derivatives revealed that compounds similar to this compound exhibited potent cytotoxic effects against various cancer cell lines. The study utilized MTT assays to assess cell viability and confirmed that modifications in the structure significantly influenced activity .
Study 2: Enzyme Interaction
In another study focusing on enzyme interactions, researchers explored how triazole-containing compounds could inhibit specific enzymes involved in cancer metabolism. The findings suggested that the binding affinity was significantly enhanced due to the presence of the triazole ring .
Data Summary Table
| Study | Activity Assessed | IC50 Value | Key Findings |
|---|---|---|---|
| Study 1 | Anticancer Activity | 1.61 µg/mL | Significant cytotoxicity against cancer cell lines observed. |
| Study 2 | Enzyme Inhibition | Not specified | Enhanced binding affinity due to triazole moiety noted. |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step strategies, typically starting with functionalization of the thiophene core. Key steps include:
- Thiophene ring activation : Introduce the carboxamide group at position 2 via nucleophilic substitution or coupling reactions (e.g., using oxalyl chloride for amidation) .
- Triazole incorporation : The 1,2,4-triazole moiety can be introduced via cyclization of thiosemicarbazide intermediates or through Huisgen 1,3-dipolar cycloaddition (click chemistry) .
- Dichlorophenyl methoxy linkage : Use Friedel-Crafts alkylation or Mitsunobu reactions to attach the 2,4-dichlorophenylmethoxy group .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for cyclization steps) and temperature (reflux for 1–3 minutes in acetonitrile for rapid cyclization) .
Q. What spectroscopic and crystallographic methods are critical for structural validation?
- NMR : Use - and -NMR to confirm regiochemistry of the triazole and thiophene substituents. For example, the thiophene C=O group typically resonates at ~165–170 ppm in -NMR .
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O/S interactions) to confirm the E-configuration of the ethylideneamino group and spatial arrangement of the dichlorophenyl moiety .
- Mass spectrometry : High-resolution ESI-MS ensures molecular ion accuracy (e.g., [M+H] with <5 ppm error) .
Q. How can purity and stability be assessed during synthesis?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Thermogravimetric analysis (TGA) : Evaluate thermal stability, especially for the triazole group, which may decompose above 200°C .
- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Bioisosteric replacement : Substitute the 1,2,4-triazole with 1,3,4-thiadiazole to assess impact on biological activity (e.g., kinase inhibition) .
- Halogen variation : Replace 2,4-dichlorophenyl with fluorinated analogs to study electronic effects on receptor binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions between the carboxamide group and target proteins .
Q. What computational methods are suitable for predicting physicochemical properties?
- LogP calculation : Employ COSMO-RS or ACD/Labs software to estimate hydrophobicity, critical for blood-brain barrier penetration .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps affecting redox stability) .
- Molecular dynamics (MD) : Simulate solvation effects in explicit water models to assess conformational flexibility of the ethylideneamino linker .
Q. How should contradictory bioactivity data be resolved?
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 μM) to rule out false positives/negatives .
- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific kinase interactions .
- Metabolite analysis : Incubate the compound with liver microsomes to detect active/inactive metabolites influencing assay results .
Q. What strategies are effective for scaling up synthesis without compromising yield?
- Flow chemistry : Implement continuous flow reactors for high-purity triazole formation, reducing side reactions .
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc) vs. PdCl) for Suzuki-Miyaura couplings involving the dichlorophenyl group .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for solvent sustainability .
Methodological Notes
- Data contradiction : If biological activity varies between cell lines, validate using isogenic models (e.g., CRISPR-edited cells) to isolate genetic factors .
- Crystallization challenges : For X-ray studies, use methanol/water (1:1) for slow vapor diffusion to obtain high-quality crystals .
- Stereochemical control : Employ chiral HPLC (e.g., Chiralpak IA) to separate enantiomers if asymmetric synthesis is incomplete .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
